5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile
Overview
Description
5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile is a synthetic organic compound characterized by its unique isothiazole ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. Its molecular formula is C12H10N2S2, and it features a nitrile group, a methyl group, and a sulfanyl group attached to the isothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors such as thioamides and α-haloketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol or thiolate reacts with a suitable leaving group on the isothiazole ring.
Nitrile Group Addition: The nitrile group is often introduced through the reaction of the isothiazole intermediate with cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methyl and sulfanyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted isothiazoles depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes, receptors, or pathogens.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications, including as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The nitrile group and the isothiazole ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-[(4-chlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile: Similar structure but with a chlorine atom instead of a methyl group.
5-Methyl-3-[(4-methoxybenzyl)sulfanyl]-4-isothiazolecarbonitrile: Contains a methoxy group instead of a methyl group.
5-Methyl-3-[(4-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile: Features a fluorine atom in place of the methyl group.
Uniqueness
5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylbenzyl sulfanyl group differentiates it from other isothiazolecarbonitriles, potentially leading to unique reactivity and interactions in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S2/c1-9-3-5-11(6-4-9)8-16-13-12(7-14)10(2)17-15-13/h3-6H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMOSXBFOCPTTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NSC(=C2C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322247 | |
Record name | 5-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49729342 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338778-15-7 | |
Record name | 5-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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